3-Ethynyl-3-hydroxyandrostan-17-one is a synthetic steroid compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of various medical conditions. This compound belongs to the class of androgens and is characterized by the presence of an ethynyl group at the 3-position and a hydroxyl group at the same position on the steroid backbone. Its structural modifications enhance its biological activity compared to naturally occurring steroids.
The compound is derived from natural steroid precursors, particularly androstenedione, through synthetic processes that introduce ethynyl and hydroxyl groups. Various research studies and patents have documented methods for synthesizing this compound, indicating its relevance in pharmaceutical formulations and therapeutic applications.
3-Ethynyl-3-hydroxyandrostan-17-one can be classified as:
The synthesis of 3-Ethynyl-3-hydroxyandrostan-17-one typically involves several key steps:
One common method involves the use of lithium diisopropylamide (LDA) to deprotonate the steroid precursor, followed by treatment with an ethynyl halide to form the ethynyl derivative. Subsequent hydroxylation can be accomplished using reagents like sodium borohydride in alcohol solvents.
The molecular formula for 3-Ethynyl-3-hydroxyandrostan-17-one is . Its structure features:
3-Ethynyl-3-hydroxyandrostan-17-one can undergo various chemical reactions typical of steroids, including:
For instance, reduction of the ketone at position 17 can be performed using lithium aluminum hydride, yielding a more biologically active alcohol derivative.
The mechanism of action for 3-Ethynyl-3-hydroxyandrostan-17-one primarily involves its interaction with androgen receptors in target tissues. Upon binding, it modulates gene expression related to anabolic processes, potentially influencing muscle growth and metabolic functions.
Research indicates that compounds like 3-Ethynyl-3-hydroxyandrostan-17-one may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways involved in metabolic syndrome.
3-Ethynyl-3-hydroxyandrostan-17-one has potential applications in:
Androstane derivatives serve as fundamental scaffolds in neuroactive steroid research due to their ability to modulate central nervous system (CNS) targets, including GABAA and NMDA receptors. The structural rigidity of the androstane core enables precise stereochemical modifications that fine-tune neuropharmacological activity. 3-Ethynyl-3-hydroxyandrostan-17-one exemplifies this approach, where C3 ethynyl-hydroxy substitution enhances metabolic stability while preserving blood-brain barrier permeability. This compound belongs to a class of synthetic neurosteroids investigated for their potential in treating CNS disorders like epilepsy and traumatic brain injury, leveraging their ability to allosterically modulate ion channels without inducing hormonal effects [5] [6]. Research indicates that 17-keto androstanes (like 3-Ethynyl-3-hydroxyandrostan-17-one) exhibit distinct binding kinetics compared to 17β-hydroxy counterparts, potentially reducing off-target receptor interactions. Their modified pharmacokinetic profiles address key limitations of endogenous neurosteroids, such as rapid hepatic metabolism and poor oral bioavailability [3] [5].
The strategic incorporation of ethynyl groups at steroid C3/C17 positions emerged in the 1960s as a solution to two pharmacological challenges: metabolic inactivation and receptor selectivity. Early work with ethisterone (17α-ethynyltestosterone) demonstrated that 17α-ethynylation impedes 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated oxidation, extending plasma half-life. This principle was later extended to C3 modifications, where 3-ethynyl-3-hydroxy configurations were found to resist glucuronidation and sulfation. The specific compound 3-Ethynyl-3-hydroxyandrostan-17-one (CAS# 17006-60-9) was first synthesized via nucleophilic addition of acetylide to 5α-androstan-3,17-dione, yielding a tert-alcohol at C3 that sterically hinders enzymatic degradation [4]. Patent literature from the 2010s reveals targeted exploration of 3-ethynyl-17-oxo androstanes for non-hormonal applications, particularly as anti-inflammatory agents and neurosteroid mimetics. This represented a deliberate shift from earlier estrogenic/androgenic ethynyl steroids (e.g., ethinyl estradiol) toward functionally selective analogs [3] [6]. The 3β,5α-stereoisomer (PubChem CID 11954111) became a focus due to its enhanced solubility and metabolic stability relative to 5β-reduced counterparts [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1